molecular formula C10H11N3O2 B14638896 (6R,7R)-7-azido-5,6,7,8-tetrahydronaphthalene-1,6-diol CAS No. 51926-58-0

(6R,7R)-7-azido-5,6,7,8-tetrahydronaphthalene-1,6-diol

Cat. No.: B14638896
CAS No.: 51926-58-0
M. Wt: 205.21 g/mol
InChI Key: JOQSEOGUUROELX-PSASIEDQSA-N
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Description

(6R,7R)-7-azido-5,6,7,8-tetrahydronaphthalene-1,6-diol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure characterized by the presence of an azido group and two hydroxyl groups on a tetrahydronaphthalene backbone. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-7-azido-5,6,7,8-tetrahydronaphthalene-1,6-diol typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydronaphthalene core, followed by the introduction of the azido group and hydroxyl groups through selective functionalization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as concentration, pressure, and temperature, is crucial to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(6R,7R)-7-azido-5,6,7,8-tetrahydronaphthalene-1,6-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The azido group can be reduced to an amine group.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or amines can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield naphthoquinones, while reduction of the azido group can produce amines.

Scientific Research Applications

(6R,7R)-7-azido-5,6,7,8-tetrahydronaphthalene-1,6-diol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6R,7R)-7-azido-5,6,7,8-tetrahydronaphthalene-1,6-diol involves its interaction with molecular targets such as enzymes and receptors. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (6R,7R)-7-azido-5,6,7,8-tetrahydronaphthalene-1,6-diol lies in its combination of azido and hydroxyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and participate in bioorthogonal reactions makes it a valuable tool in scientific research.

Properties

CAS No.

51926-58-0

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

(6R,7R)-7-azido-5,6,7,8-tetrahydronaphthalene-1,6-diol

InChI

InChI=1S/C10H11N3O2/c11-13-12-8-5-7-6(4-10(8)15)2-1-3-9(7)14/h1-3,8,10,14-15H,4-5H2/t8-,10-/m1/s1

InChI Key

JOQSEOGUUROELX-PSASIEDQSA-N

Isomeric SMILES

C1[C@H]([C@@H](CC2=C1C(=CC=C2)O)O)N=[N+]=[N-]

Canonical SMILES

C1C(C(CC2=C1C(=CC=C2)O)O)N=[N+]=[N-]

Origin of Product

United States

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